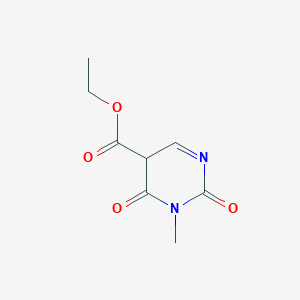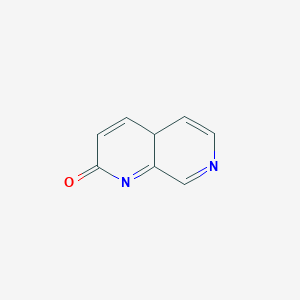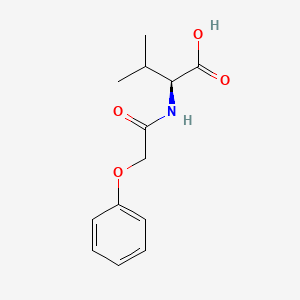![molecular formula C2H2F6O4S2Zn B12345493 Bis[[(trifluoromethyl)sulfinyl]oxy]zinc](/img/structure/B12345493.png)
Bis[[(trifluoromethyl)sulfinyl]oxy]zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc trifluoromethanesulfinate, also known as 1,1,1-trifluoro-methanesulfinic acid zinc salt (2:1), is a chemical compound with the molecular formula C2F6O4S2Zn and a molecular weight of 331.53 g/mol . It is part of a zinc sulfinate toolbox developed for the simple and rapid diversification of heterocycles . This compound is particularly notable for its role in carbon-hydrogen functionalization reactions .
Vorbereitungsmethoden
Zinc trifluoromethanesulfinate can be synthesized through various methods. One common synthetic route involves the reaction of trifluoromethanesulfinic acid with zinc carbonate in methanol. The reaction conditions typically include stirring at room temperature followed by refluxing for a couple of hours . The clear solution is then cooled and concentrated under reduced pressure to obtain the desired product .
Analyse Chemischer Reaktionen
Zinc trifluoromethanesulfinate undergoes several types of chemical reactions, including:
C-C Bond Formation: It acts as a catalyst in carbon-carbon bond formation reactions.
C-H Activation: It is used in carbon-hydrogen activation reactions.
Nucleophilic Addition: It functions as a Lewis acid in nucleophilic addition reactions.
Aldol Reactions: It serves as a catalyst in aldol reactions.
Common reagents used in these reactions include trifluoromethanesulfinic acid, zinc carbonate, and methanol . Major products formed from these reactions are typically heterocyclic compounds with diversified functional groups .
Wissenschaftliche Forschungsanwendungen
Zinc trifluoromethanesulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of zinc trifluoromethanesulfinate involves its function as a Lewis acid. It facilitates nucleophilic addition reactions by stabilizing the transition state and lowering the activation energy . In carbon-hydrogen activation, it helps in the formation of carbon-carbon bonds by activating the C-H bond .
Vergleich Mit ähnlichen Verbindungen
Zinc trifluoromethanesulfinate can be compared with other similar compounds such as:
Zinc trifluoromethanesulfonate: Acts as a Lewis acid in nucleophilic addition and aldol reactions.
Zinc difluoromethanesulfinate: Used in similar catalytic applications.
Aluminum trifluoromethanesulfonate: Another Lewis acid catalyst with similar applications.
Zinc trifluoromethanesulfinate is unique due to its specific role in the rapid diversification of heterocycles and its effectiveness in carbon-hydrogen functionalization .
Eigenschaften
Molekularformel |
C2H2F6O4S2Zn |
|---|---|
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
trifluoromethanesulfinic acid;zinc |
InChI |
InChI=1S/2CHF3O2S.Zn/c2*2-1(3,4)7(5)6;/h2*(H,5,6); |
InChI-Schlüssel |
KNGLBXWZAGGFPS-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)O.C(F)(F)(F)S(=O)O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12345411.png)
![(5Z)-5-{[3-methoxy-4-(octyloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345414.png)


![11-Benzyl-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345425.png)

carboh ydrazide](/img/structure/B12345448.png)
![3-[methyl(4-{[(4Z)-3-oxo-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-4-ylidene]methyl}phenyl)amino]propanenitrile](/img/structure/B12345456.png)
![11-[(2,5-Dimethylphenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345468.png)
![N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12345474.png)
![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)
![(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B12345485.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345494.png)

